

In-Depth Technical Guide to (DHQD)2Pyr: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: B123464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQD)2Pyr, with the full chemical name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a prominent member of the bis-cinchona alkaloid ligands. Esteemed for its role as a chiral ligand in asymmetric synthesis, it is particularly effective in catalyzing key chemical transformations such as the Sharpless asymmetric dihydroxylation and enantioselective allylic aminations.^[1] Its rigid, chiral scaffold, derived from the natural alkaloid dihydroquinidine, allows for a high degree of stereocontrol, making it an invaluable tool in the synthesis of complex, stereochemically defined molecules, including natural products and pharmaceutical intermediates.^[1] This guide provides a comprehensive overview of the structure, stereochemistry, and applications of **(DHQD)2Pyr**, complete with quantitative data, experimental protocols, and workflow diagrams.

Core Structure and Stereochemistry

(DHQD)2Pyr is a dimeric molecule constructed from two dihydroquinidine (DHQD) units linked by a 2,5-diphenyl-4,6-pyrimidinediyl core. The dihydroquinidine units are derived from

quinidine, a natural cinchona alkaloid, through the hydrogenation of the vinyl group.^[2] This modification enhances the ligand's stability without altering the core stereochemistry.

The stereochemistry of **(DHQD)2Pyr** is inherited from the dihydroquinidine moieties, which possess multiple stereocenters. The key stereogenic centers at C8 and C9 in the quinuclidine ring system of each dihydroquinidine unit dictate the overall chirality of the ligand and its ability to induce asymmetry in chemical reactions. The pseudo-enantiomeric relationship with its (DHQ)2Pyr counterpart, derived from dihydroquinine, allows for access to both enantiomers of a desired product by selecting the appropriate ligand.^{[3][4]}

Key Structural Features:

- **Chiral Dihydroquinidine Units:** Two dihydroquinidine molecules provide the chiral environment.
- **Pyrimidine Linker:** A rigid 2,5-diphenyl-4,6-pyrimidinediyl spacer holds the two alkaloid units in a defined orientation.
- **C2-Symmetry (pseudo):** The overall structure possesses a pseudo-C2-symmetrical arrangement which is crucial for its effectiveness in asymmetric catalysis.

While a definitive X-ray crystal structure for **(DHQD)2Pyr** is not readily available in the public domain, extensive crystallographic studies on related bis-cinchona alkaloid derivatives confirm the general conformational features and the critical role of the chiral pocket in substrate binding and stereodifferentiation.^[5]

Physicochemical Properties

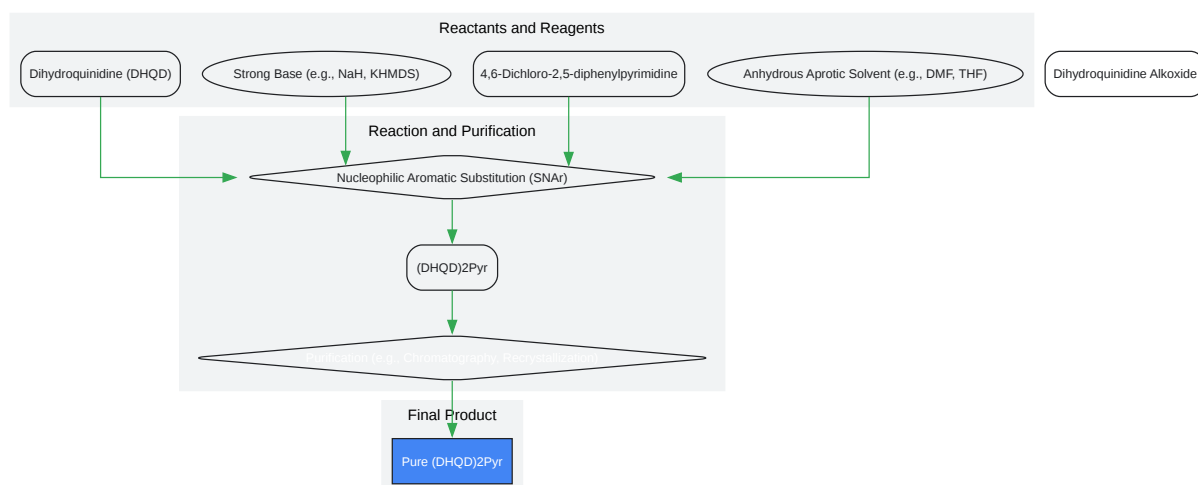
A summary of the key physicochemical properties of **(DHQD)2Pyr** is presented in the table below.

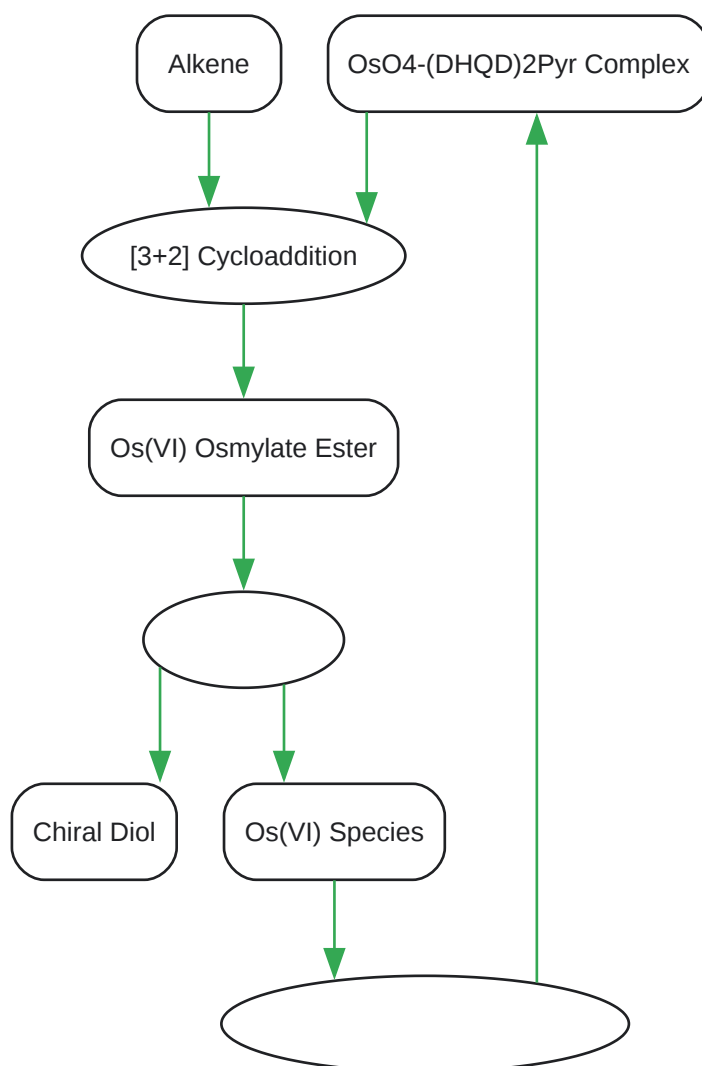
Property	Value	Reference(s)
CAS Number	149725-81-5	
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄	
Molecular Weight	881.11 g/mol	
Appearance	White to off-white solid	
Melting Point	247-250 °C	
Optical Activity	[α] _D ²⁰ -390°, c = 1.2 in methanol	
Purity	≥97%	

Synthesis

While a specific, detailed protocol for the synthesis of **(DHQD)2Pyr** is not explicitly detailed in a single primary literature source, the general method for the preparation of bis-cinchona alkaloid ethers linked by a heterocyclic core is well-established. The synthesis involves the nucleophilic substitution of a dihalo-heterocycle with the alkoxide of the cinchona alkaloid.

A logical synthetic workflow for the preparation of **(DHQD)2Pyr** is outlined below.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Untitled Document [ursula.chem.yale.edu]

- [3. Sharpless asymmetric dihydroxylation - Wikipedia \[en.wikipedia.org\]](#)
- [4. Sharpless Dihydroxylation \(Bishydroxylation\) \[organic-chemistry.org\]](#)
- [5. Flexibility of CuCl₄-tetrahedra in bis\[cinchoninium tetrachlorocuprate\(II\)\]trihydrate single crystals. X-ray diffraction and EPR studies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide to (DHQD)₂Pyr: Structure, Stereochemistry, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123464/docs#in-depth-technical-guide-to-dhqd-2pyr-structure-stereochemistry-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

